molecular formula C14H11ClO3 B1274785 2-(Benzyloxy)-5-chlorobenzoic acid CAS No. 52803-75-5

2-(Benzyloxy)-5-chlorobenzoic acid

Cat. No. B1274785
CAS RN: 52803-75-5
M. Wt: 262.69 g/mol
InChI Key: ULFLACGIFMTNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04146631

Procedure details

A mixture of 5-chlorosalicyclic acid (7.7 g), benzyl chloride (10.35 ml), anhydrous potassium carbonate (6.2 g), and dry sulpholane (100 ml) was stirred and heated in an oil bath at 120° C. for 20 hours. The yellow solution was cooled and poured into a mixture of ice and water (300 ml) and the mixture was acidified to pH 1 by treatment with concentrated hydrochloric acid. The brown oil which separated was extracted with diethyl ether (400 ml), the ether extract was washed with aqueous sodium carbonate solution (2N; 150 ml), dried over magnesium sulphate, and evaporated, to give a white solid (16 g), m.p 45°-50° C., consisting mainly of benzyl 2-benzyloxy-5-chlorobenzoate. This material was heated at reflux with aqueous sodium hydroxide solution (2N; 100 ml) for 3 hours. The mixture was then treated with methanol (40 ml) and heated at reflux for 6 hours. The resulting solution was neutralised to pH 7 by treatment with hydrochloric acid (2N), then concentrated under reduced pressure, acidified to pH 5 by treatment with hydrochloric acid (2N) and cooled to 10° C. The separated solid was filtered off and washed with a mixture of ice and water and recrystallized from acetic acid (100 ml) (filtering off some insoluble material ) to give 2-benzyloxy-5-chlorobenzoic acid (5.23 g), m.p. 113°-115° C.
Name
benzyl 2-benzyloxy-5-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:10]=1[C:11]([O:13]CC1C=CC=CC=1)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>CO>[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:10]=1[C:11]([OH:13])=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
benzyl 2-benzyloxy-5-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OCC2=CC=CC=C2)C=C(C=C1)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This material was heated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered off
WASH
Type
WASH
Details
washed with a mixture of ice and water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid (100 ml) (
FILTRATION
Type
FILTRATION
Details
filtering off some insoluble material )

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.